molecular formula C23H22ClF3N2O2 B13700983 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13700983
M. Wt: 450.9 g/mol
InChI Key: PNVLBTYHQGTKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, two methoxybenzyl groups, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, such as a substituted pyridine, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The chloro, methoxybenzyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to achieve the desired substitution pattern.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, organometallic reagents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In industry, this compound could be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its unique chemical properties might make it suitable for applications in coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: Similar compounds might include other pyridine derivatives with different substituents, such as

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents. The presence of both methoxybenzyl and trifluoromethyl groups on the pyridine ring is relatively uncommon and imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H22ClF3N2O2

Molecular Weight

450.9 g/mol

IUPAC Name

6-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C23H22ClF3N2O2/c1-15-12-20(28-22(24)21(15)23(25,26)27)29(13-16-4-8-18(30-2)9-5-16)14-17-6-10-19(31-3)11-7-17/h4-12H,13-14H2,1-3H3

InChI Key

PNVLBTYHQGTKGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(F)(F)F)Cl)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.